molecular formula C12H23NO2 B14334433 Carbamic acid, dibutyl-, 2-propenyl ester CAS No. 106775-55-7

Carbamic acid, dibutyl-, 2-propenyl ester

Cat. No.: B14334433
CAS No.: 106775-55-7
M. Wt: 213.32 g/mol
InChI Key: TYLBQZMDLJZFPT-UHFFFAOYSA-N
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Description

Carbamic acid, dibutyl-, 2-propenyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including agriculture, pharmaceuticals, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, dibutyl-, 2-propenyl ester can be synthesized through the reaction of carbamic acid derivatives with alcohols. One common method involves the reaction of dibutylcarbamic acid with 2-propenyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps, such as distillation or crystallization, to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dibutyl-, 2-propenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield carbamic acid and the corresponding alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Carbamic acid and 2-propenyl alcohol.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Carbamic acid, dibutyl-, 2-propenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, dibutyl-, 2-propenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release carbamic acid, which may then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Carbamic acid, dibutyl-, 2-propenyl ester can be compared with other similar compounds, such as:

    Methyl carbamate: A simpler ester of carbamic acid with different chemical properties and applications.

    Ethyl carbamate: Another ester with distinct uses in the food and beverage industry.

    Butyl carbamate: Similar in structure but with different functional groups and reactivity.

The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, which make it suitable for various specialized applications.

Properties

CAS No.

106775-55-7

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

prop-2-enyl N,N-dibutylcarbamate

InChI

InChI=1S/C12H23NO2/c1-4-7-9-13(10-8-5-2)12(14)15-11-6-3/h6H,3-5,7-11H2,1-2H3

InChI Key

TYLBQZMDLJZFPT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)OCC=C

Origin of Product

United States

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